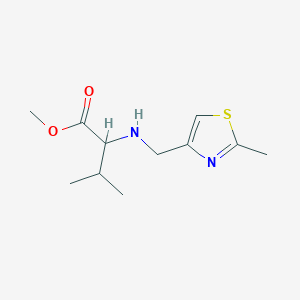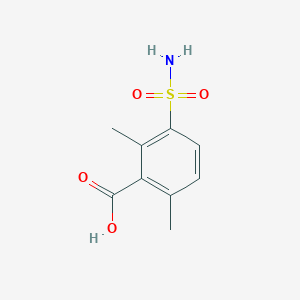
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is used in the synthesis of pharmaceuticals and coordination chemistry studies. It is also known for its applications in organic light-emitting diodes and as an organic intermediate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate involves the reaction of ethyl oxazole-4-carboxylate with lithium salts under controlled conditions. One common method includes the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics . This method is preferred in polar solvents for C-5 arylation and in nonpolar solvents for C-2 arylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The use of task-specific phosphine ligands and quaternary ammonium hydroxide ion exchange resins can enhance the yield and purity of the product .
化学反应分析
Types of Reactions
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as iodine and copper nitrate.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Substitution reactions often involve the use of halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, copper nitrate, palladium catalysts, and various halides . Reaction conditions typically involve controlled temperatures and solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions include various substituted oxazoles and other heterocyclic compounds .
科学研究应用
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and coordination chemistry studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of organic light-emitting diodes and as an intermediate in various chemical processes.
作用机制
The mechanism of action of Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the surrounding environment .
相似化合物的比较
Similar Compounds
Ethyl oxazole-5-carboxylate: Used in similar applications but lacks the lithium ion component.
2,5-disubstituted oxazoles: Synthesized from arylacetylenes and α-amino acids, these compounds have different substitution patterns and properties.
Uniqueness
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate is unique due to the presence of the lithium ion, which imparts distinct properties and reactivity compared to other oxazole derivatives. This uniqueness makes it valuable in specific applications, particularly in coordination chemistry and materials science.
属性
分子式 |
C6H6LiNO3 |
|---|---|
分子量 |
147.1 g/mol |
IUPAC 名称 |
lithium;5-ethyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C6H7NO3.Li/c1-2-4-3-7-5(10-4)6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI 键 |
QLHHETLFDQVRSV-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CCC1=CN=C(O1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)





![2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13513051.png)




![rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13513077.png)
